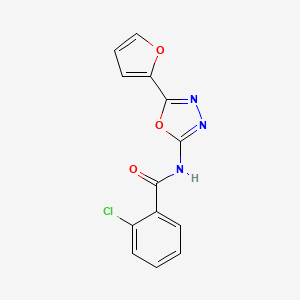

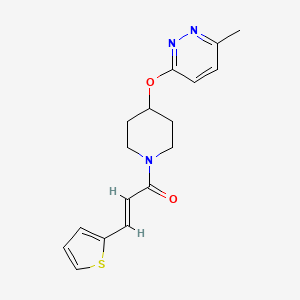

2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been researched for its potential use in various scientific fields. It is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a benzamide group. This compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Characterization of Novel Derivatives : This compound has been synthesized and characterized as part of a study on novel 1,3,4-oxadiazole derivatives. These compounds were analyzed using various analytical and spectral methods to confirm their structures. The antibacterial and antifungal activities of these synthesized compounds were also explored (Darshansinh et al., 2018).

- Synthesis under Microwave Irradiation : Another approach to synthesizing similar compounds involved nucleophilic substitution reactions under microwave irradiation. This method proved efficient for creating 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles, showcasing a different synthetic pathway for these compounds (Quan Zheng-jun, 2007).

Biological and Medicinal Applications

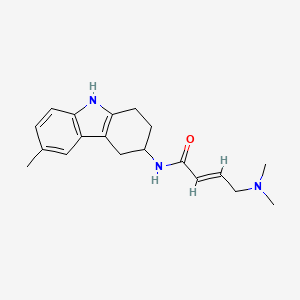

- Antitubercular Properties : A study on new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated significant in vitro antitubercular activities against Mycobacterium tuberculosis. Among these compounds, a variant of 2-chloro-N-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide was identified as a promising molecule for further drug development due to its potency and lack of toxicity against normal cells (Nayak et al., 2016).

- Antioxidant Activity : Some newly synthesized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, related to this compound, have been evaluated for their antioxidant properties. Notably, specific derivatives exhibited excellent antioxidant activity and showed significant protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016).

Chemical Properties and Applications

- Energetic Compounds : Research on 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate, which combines nitroaminofurazan and 1,3,4-oxadiazole rings, revealed good thermal stabilities and acceptable sensitivity values in these materials. Such compounds, related to the one , could be comparable to traditional explosive materials like RDX (Tang et al., 2015).

- RET Kinase Inhibitors for Cancer Therapy : A series of 4-chloro-benzamides derivatives, containing substituted five-membered heteroaryl ring, were developed as RET kinase inhibitors. These compounds, closely related to 2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, displayed moderate to high potency in kinase assays and were effective in inhibiting cell proliferation driven by RET wildtype and mutations, indicating their potential as cancer therapeutics (Mei Han et al., 2016).

Propriétés

IUPAC Name |

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3/c14-9-5-2-1-4-8(9)11(18)15-13-17-16-12(20-13)10-6-3-7-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSECIXHOSRGSHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429804.png)

![6-[5-(2-Chlorophenyl)-3-methylfuran-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2429811.png)

![1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2429813.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2429815.png)

![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)

![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1-phenylethoxy)propyl]propanamide](/img/structure/B2429824.png)